3,3',4,4'-Benzophenonetetracarboxylic dianhydride

概述

描述

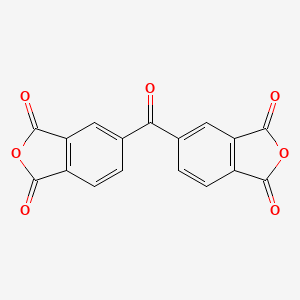

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is an aromatic organic acid dianhydride. It is widely used in the synthesis of polyimides, which are known for their high thermal stability, chemical resistance, and mechanical strength. The compound has the molecular formula C17H6O7 and a molecular weight of 322.23 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is typically synthesized through a multistep process:

Friedel-Crafts Alkylation: The process begins with the alkylation of o-xylene to obtain 3,3’,4,4’-tetramethyl benzophenone.

Oxidation: The tetramethyl benzophenone is then subjected to liquid phase oxidation to produce 3,3’,4,4’-benzophenonetetracarboxylic acid.

Dehydration: Finally, the benzophenonetetracarboxylic acid is dehydrated to form the dianhydride.

Industrial Production Methods

In industrial settings, the production of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride involves similar steps but optimized for higher yields and efficiency. The use of specific catalysts and controlled reaction conditions ensures the purity and quality of the final product .

化学反应分析

Types of Reactions

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with primary amines to form polyimides through nucleophilic substitution followed by condensation reactions.

Hydrolysis: The compound can be hydrolyzed to form benzophenonetetracarboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Primary amines are commonly used as reagents under controlled temperature and solvent conditions.

Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.

Major Products

Polyimides: Formed through nucleophilic substitution with primary amines.

Benzophenonetetracarboxylic Acid: Formed through hydrolysis.

科学研究应用

Polymer Production

Polyimides

BTDA is extensively used in the synthesis of polyimides, which are known for their high thermal stability, chemical resistance, and mechanical strength. These properties make polyimides suitable for applications in aerospace, electronics, and automotive industries. BTDA-based polyimide films serve as electrical insulators and substrates for flexible copper-clad laminates, crucial in smart devices and 5G technology .

Table 1: Properties of BTDA-Based Polyimides

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Glass Transition Temp | ~250°C |

| Mechanical Strength | High |

| Chemical Resistance | Excellent |

Coatings and Adhesives

Epoxy Powder Coatings

BTDA serves as a curing agent for epoxy-based powder coatings. Unlike traditional curing agents that require a stoichiometric ratio close to 1, BTDA allows for lower ratios (around 0.65), resulting in materials that are less brittle yet maintain high glass transition temperatures. This property is particularly beneficial in industrial applications where durability is critical .

Case Study: Industrial Application of BTDA in Coatings

A study demonstrated that epoxy coatings cured with BTDA exhibited superior adhesion properties and resistance to thermal degradation compared to those cured with conventional agents. This improvement was attributed to the unique cross-linking structure formed during the curing process .

Textile Treatments

Antibacterial Properties

Recent research highlighted the use of BTDA in treating cotton fabrics to impart antibacterial properties. Fabrics treated with BTDA showed a reduction in bacterial colony counts by 99.99% under UVA light exposure. This application is particularly relevant in healthcare settings where antimicrobial textiles are essential .

Table 2: Antibacterial Efficacy of BTDA-Treated Fabrics

| Bacteria Type | Colony Count Reduction (%) |

|---|---|

| Gram-positive | 99.99 |

| Gram-negative | 99.99 |

Membrane Technology

Pervaporation Membranes

BTDA is also utilized in developing selective membranes for pervaporation processes, which are essential in separating organic liquids from water mixtures. The incorporation of BTDA enhances the thermal stability and selectivity of these membranes, making them suitable for biofuel purification processes .

Case Study: Biofuel Purification Using BTDA Membranes

Research on bio-based cellulosic membranes incorporating BTDA demonstrated significant energy savings during ethanol removal from ethyl tert-butyl ether mixtures compared to traditional distillation methods .

Biological Applications

Recent investigations have explored the potential of BTDA derivatives as inhibitors for hexokinase II, an enzyme involved in cancer metabolism. The study found that specific derivatives exhibited promising inhibitory effects on cancer cell lines, indicating potential therapeutic applications .

作用机制

The primary mechanism of action for 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride involves its ability to form polyimides through nucleophilic substitution reactions with primary amines. The presence of keto and carbonyl groups in the dianhydride molecule increases the spacing between imide rings, enhancing solubility and processability .

相似化合物的比较

Similar Compounds

- 3,3’,4,4’-Biphenyltetracarboxylic dianhydride

- Pyromellitic dianhydride

- Ethylenediaminetetraacetic dianhydride

- Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Uniqueness

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is unique due to its high thermal stability and chemical resistance, making it ideal for applications requiring durable and high-performance materials. The presence of keto and carbonyl groups further enhances its solubility and processability compared to other similar compounds .

生物活性

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BDTA) is a compound of significant interest in the field of materials science and biochemistry due to its unique chemical properties and biological activities. This article provides an in-depth analysis of its biological activity, including cellular effects, molecular mechanisms, dosage effects, and transport dynamics within biological systems.

- Molecular Formula : CHO

- Molecular Weight : 322.23 g/mol

- Melting Point : 220–226 °C

- Boiling Point : 320 °C (at 5 mmHg)

- Density : 1.570 g/cm³

- CAS Number : 2421-28-5

Cellular Effects

BDTA has been shown to influence various cellular processes significantly. Its effects include:

- Cell Growth and Differentiation : BDTA modulates key signaling pathways that regulate cell growth and differentiation. Studies indicate that it can alter gene expression profiles associated with these processes.

- Metabolic Activity : The compound interacts with cellular metabolism by affecting metabolic pathways. It forms stable complexes with metabolic intermediates, which can lead to changes in metabolite levels.

Molecular Mechanism

The biological activity of BDTA is largely attributed to its ability to interact with biomolecules at the molecular level:

- Enzyme Interaction : BDTA binds to specific enzymes and proteins, which can inhibit or activate their functions. This binding alters enzyme activity and gene expression, impacting various cellular functions .

- Covalent Bond Formation : The anhydride groups in BDTA react with nucleophilic sites on biomolecules, leading to covalent modifications that can change the structure and function of proteins and nucleic acids.

Dosage Effects in Animal Models

Research indicates that the effects of BDTA are dose-dependent:

- Low Doses : At lower concentrations, BDTA exhibits minimal biological effects.

- High Doses : Higher concentrations can lead to significant alterations in cellular signaling and metabolism. Toxicological studies have shown that excessive doses can adversely affect liver and kidney functions in animal models, as well as cause changes in blood chemistry .

Temporal Effects

The stability and degradation of BDTA over time are crucial for understanding its long-term biological effects:

- Stability : Under controlled laboratory conditions, BDTA is relatively stable; however, it may degrade over time, leading to altered biochemical properties and potential cumulative effects on cellular processes.

Transport and Distribution

The transport mechanisms of BDTA within biological systems are essential for its activity:

- Transport Proteins : BDTA is transported by specific transporters that facilitate its localization in target tissues. This transport is critical for ensuring adequate availability and concentration within cells.

- Subcellular Localization : The compound is directed to specific cellular compartments through targeting signals and post-translational modifications, ensuring it exerts its effects in appropriate contexts.

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Cellular Signaling | BDTA alters gene expression related to cell growth and differentiation. |

| Enzyme Interaction | Binds covalently to proteins affecting their function. |

| Dosage Response | High doses lead to toxicity; low doses have minimal impact. |

| Stability | Relatively stable but degrades over time affecting activity. |

| Transport Mechanisms | Specific transporters facilitate localization within cells. |

Case Studies

- Toxicological Assessment :

- Polyimide Synthesis :

- Metabolic Interaction Studies :

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing polyimides using BTDA, and how do reaction conditions influence molecular weight?

BTDA is typically reacted with aromatic diamines (e.g., 4,4'-oxydianiline, ODA) in polar aprotic solvents like DMAc or NMP under nitrogen to form polyamic acid precursors. The molar ratio of BTDA to diamine is critical (1:1 stoichiometry) to avoid premature gelation. Thermal imidization (250–300°C) or chemical dehydration (using acetic anhydride/pyridine) converts the precursor to polyimide. Molecular weight is controlled by monomer purity, solvent dryness, and reaction time .

Q. What safety precautions are essential when handling BTDA in laboratory settings?

BTDA is a skin sensitizer (H317) and causes serious eye irritation (H319). Use PPE: nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust (H335). Store in sealed containers at ambient temperatures, away from moisture and oxidizing agents .

Q. How should BTDA be characterized to confirm structural integrity and purity for polymer synthesis?

Key methods include:

- FTIR : Peaks at ~1770 cm⁻¹ (asymmetric C=O stretch of anhydride) and ~1720 cm⁻¹ (symmetric stretch).

- TGA : Decomposition onset >400°C confirms thermal stability.

- HPLC : Purity assessment (≥96% for research-grade BTDA). Residual moisture (>0.05%) can hydrolyze anhydride groups, compromising reactivity .

Q. What solvents are compatible with BTDA for solution-based polymerization?

BTDA dissolves in polar aprotic solvents like DMAc, DMF, and NMP (1g/10mL). Avoid water, alcohols, or ketones, which hydrolyze the anhydride. Pre-dry solvents over molecular sieves to minimize side reactions .

Advanced Research Questions

Q. How can BTDA-based polyimides be functionalized to enhance interfacial adhesion in composite materials?

BTDA’s carbonyl group enables covalent bonding with nanofillers (e.g., amine-functionalized boron nitride or graphene oxide). For example, BNNH₂ (aminated boron nitride) reacts with BTDA to form amide linkages, improving dispersion and mechanical properties in composites .

Q. What experimental strategies resolve contradictions in reported thermal stability data for BTDA-derived polymers?

Discrepancies often arise from variations in imidization completeness or filler interactions. Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) and TGA-FTIR to identify decomposition pathways. Compare samples synthesized under identical conditions (e.g., 300°C imidization for 2 hours) .

Q. How does BTDA’s rheological behavior in solution impact electrospinning outcomes for nanofiber production?

Solutions of BTDA-based polyamic acids transition from semidilute unentangled to entangled regimes at ~18.3% concentration, marked by a sharp increase in viscosity (η). Entangled solutions (≥20% concentration) yield bead-free fibers (0.56–0.85 μm diameter) due to sufficient chain relaxation time (~1.07 s). Lower concentrations produce beaded fibers .

Q. What regulatory considerations apply to BTDA use in multinational collaborative research?

BTDA is listed on the US TSCA Inventory, Canada DSL, and EU REACH. For transport, it is not classified as a dangerous good under DOT/IATA/IMDG, but lab shipments require SDS documentation aligned with GHS standards (CLP Regulation) .

Q. How do residual anhydride groups in BTDA-derived polyimides affect dielectric properties in electronic applications?

Unreacted anhydride groups increase dielectric constant (ε) due to polar carbonyl moieties. Post-polymerization curing (e.g., 250°C for 1 hour under vacuum) ensures complete imidization, reducing ε to <3.0 at 1 MHz. Incorporate fluorinated additives (e.g., fluorinated graphite) to further lower ε .

Q. What methodologies optimize BTDA-based membranes for gas separation performance?

Blend BTDA with diamines containing bulky substituents (e.g., diamino-phenylindane) to disrupt chain packing, enhancing gas permeability. For CO₂/CH₄ separation, annealing at 200°C increases selectivity by 30% via controlled crosslinking. Characterize using gas permeation cells and BET surface area analysis .

Q. Methodological Notes

- Contradiction Analysis : Always verify BTDA purity via titration (anhydride content) and correlate with polymerization outcomes.

- Data Reproducibility : Standardize solvent drying, reaction atmosphere (N₂), and imidization protocols across experiments.

- Regulatory Compliance : Maintain SDS sheets per regional regulations (e.g., Section 14–16 in EU SDS) for international collaborations .

属性

IUPAC Name |

5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVIHDPBMFABCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029233 | |

| Record name | Benzophenonetetracarboxylic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BTDA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2421-28-5 | |

| Record name | Benzophenonetetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2421-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenonetetracarboxylic acid dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2421-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzophenonetetracarboxylic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-3,3':4,4'-tetracarboxylic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CARBONYLDIPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61GVA8097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。